2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
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Overview
Description
2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a furan ring
Scientific Research Applications
2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 4-(3,4-dimethoxybenzoyl)piperazine.
Furan Ring Introduction: The next step involves the introduction of the furan ring. This can be achieved by reacting the piperazine derivative with 2-furoyl chloride under basic conditions.
Oxalate Formation: Finally, the ethanone oxalate is formed by reacting the intermediate product with oxalic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoyl derivatives.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the benzoyl and furan moieties can engage in hydrogen bonding and hydrophobic interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(pyridin-2-yl)ethanone oxalate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate lies in its combination of a piperazine ring with both a benzoyl and a furan moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs with different heterocyclic rings.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.C2H2O4/c1-24-17-6-5-14(12-18(17)25-2)19(23)21-9-7-20(8-10-21)13-15(22)16-4-3-11-26-16;3-1(4)2(5)6/h3-6,11-12H,7-10,13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUGPQXUMJABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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